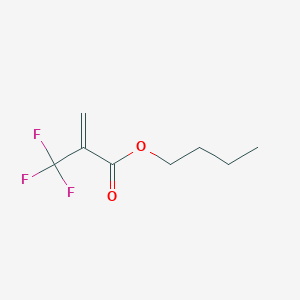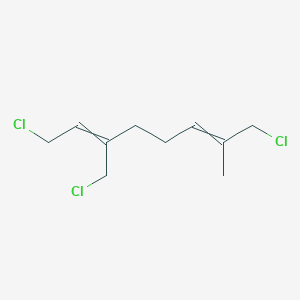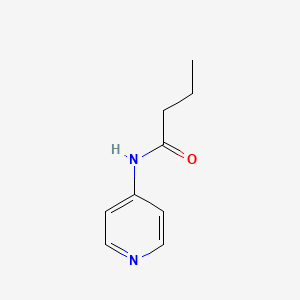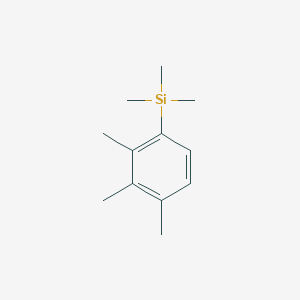![molecular formula C20H20N2O4 B14318857 N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide CAS No. 111339-46-9](/img/structure/B14318857.png)
N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is a complex organic compound characterized by its unique structure, which includes a but-2-yne backbone linked to phenylene groups and acetamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide typically involves the reaction of but-2-yne-1,4-diol with 2,1-phenylene diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alkane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol: A related compound with similar structural features but different functional groups.
2-Butyne-1,4-diol: Shares the but-2-yne backbone but lacks the phenylene and acetamide groups.
Uniqueness
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is unique due to its combination of a but-2-yne backbone with phenylene and acetamide functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
111339-46-9 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
N-[2-[4-(2-acetamidophenoxy)but-2-ynoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
JBNFHSCFZPJLPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1OCC#CCOC2=CC=CC=C2NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)


![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)




![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
